molecular formula C18H13NO2S B044222 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide CAS No. 114948-31-1

4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide

Cat. No. B044222
M. Wt: 307.4 g/mol
InChI Key: ORTMYYMQOBTLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide, also known as CTPI-2, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is not fully understood. However, it has been proposed that 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide exerts its neuroprotective effects by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on neuronal function.

Biochemical And Physiological Effects

4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to reduce the levels of oxidative stress markers in the brain, indicating its neuroprotective properties. In addition, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.

Advantages And Limitations For Lab Experiments

One advantage of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its neuroprotective properties, which make it a promising compound for the treatment of neurodegenerative diseases. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to have antidepressant-like effects, which could make it a potential treatment for depression. However, one limitation of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide is its relatively low potency, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide. One area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide as an antidepressant. Further research is also needed to fully understand the mechanism of action of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide involves the reaction of 4-phenyl-4H-chromen-2-one with thiosemicarbazide in the presence of a catalyst. The resulting intermediate product is then cyclized using phosphorus oxychloride to yield 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has also been found to enhance long-term potentiation, a process that is important for learning and memory. Furthermore, 4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide has been shown to have antidepressant-like effects in animal models.

properties

CAS RN

114948-31-1

Product Name

4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

4-phenyl-4H-thieno[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C18H13NO2S/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15/h1-10,16H,(H2,19,20)

InChI Key

ORTMYYMQOBTLLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)N

synonyms

4-H-2-carboxamido-4-phenylthieno(3,2c)benzopyran
Zy 16039
Zy-16039

Origin of Product

United States

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